molecular formula C6H13ClN2O B3045111 Piperidine-3-carboxamide hydrochloride CAS No. 1019852-04-0

Piperidine-3-carboxamide hydrochloride

Cat. No.: B3045111
CAS No.: 1019852-04-0
M. Wt: 164.63
InChI Key: XGTXRLSQNMCHPG-UHFFFAOYSA-N
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Description

Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its potential therapeutic applications, particularly in the treatment of osteoporosis and other bone-related diseases .

Biochemical Analysis

Biochemical Properties

Piperidine-3-carboxamide hydrochloride, like other piperidine derivatives, is believed to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Cellular Effects

This compound is expected to have significant effects on various types of cells and cellular processes. For instance, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in prostate cancer cells, piperidine treatment has been found to inhibit PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects

Dosage Effects in Animal Models

One compound (AP163) containing a piperidine core displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats .

Metabolic Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting they may interact with various enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, which is a vital strategy for constructing the piperidine ring . Another approach involves the hydrogenation of pyridine derivatives using catalysts such as rhodium or nickel .

Industrial Production Methods

Industrial production of this compound often employs hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and spiropiperidines, which have significant pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine-3-carboxamide hydrochloride is unique due to its specific inhibitory action on cathepsin K, making it a promising candidate for treating bone-related diseases. Its ability to interact with multiple signaling pathways also sets it apart from other piperidine derivatives .

Properties

IUPAC Name

piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTXRLSQNMCHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696407
Record name Piperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019852-04-0, 828300-58-9
Record name 3-Piperidinecarboxamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019852-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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